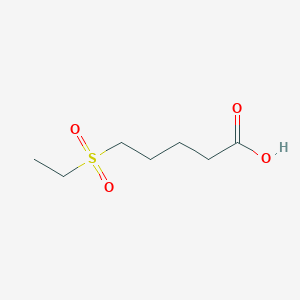
5-Ethanesulfonylpentanoic acid
Vue d'ensemble
Description
5-Ethanesulfonylpentanoic acid is a useful research compound. Its molecular formula is C7H14O4S and its molecular weight is 194.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Ethanesulfonylpentanoic acid (ESPA) is a compound of interest due to its potential biological activities, particularly in the context of neurobiology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of ESPA, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its sulfonyl group, which significantly influences its biological activity. The chemical structure can be represented as follows:
This structure allows ESPA to interact with various biological targets, potentially modulating their activity.
1. Inhibition of Enzymatic Activity
One of the primary mechanisms through which ESPA exhibits biological activity is by inhibiting specific enzymes. For instance, studies have shown that compounds similar to ESPA can inhibit human tissue transglutaminase (hTG2), an enzyme implicated in various disease processes including cancer and fibrosis. The inhibition of hTG2 leads to reduced cell proliferation and survival in cancer stem cells, indicating a potential therapeutic application for ESPA in oncology .
2. Antioxidant Activity
ESPA has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including neurodegenerative disorders. Research indicates that compounds related to ESPA exhibit significant antioxidant activity, which could contribute to their protective effects in cellular models .
1. Neuroprotective Effects
Research has highlighted the neuroprotective potential of ESPA. In experimental models, it has been shown to reduce neuronal cell death caused by oxidative stress and excitotoxicity. This suggests that ESPA could be beneficial in treating conditions such as Alzheimer's disease or other neurodegenerative disorders.
2. Antimicrobial Activity
The antimicrobial properties of ESPA have been explored, particularly against various bacterial strains. Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on bacterial growth, indicating that ESPA may have applications in treating infections .
Case Studies and Experimental Data
Several studies have investigated the biological activities of ESPA and related compounds:
- Inhibition of hTG2 : A study demonstrated that specific derivatives of sulfonylpentanoic acids significantly inhibited hTG2 activity, leading to reduced proliferation in human squamous cell carcinoma models .
- Antioxidant Capacity : The antioxidant capacity was measured using various assays (DPPH, ABTS), showing that related compounds had IC50 values indicating effective radical scavenging abilities .
- Antimicrobial Testing : In vitro assays revealed that certain derivatives exhibited significant antimicrobial activity against Gram-positive bacteria, with inhibition zones measured in millimeters .
Data Tables
Propriétés
IUPAC Name |
5-ethylsulfonylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-2-12(10,11)6-4-3-5-7(8)9/h2-6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOXDTPTWXLLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















